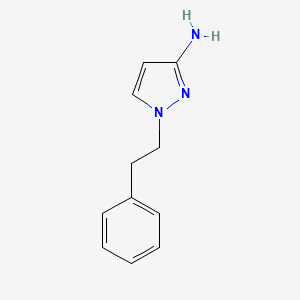

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Übersicht

Beschreibung

1-(2-Phenylethyl)-1H-pyrazol-3-amine is an organic compound characterized by a pyrazole ring substituted with a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Inhibition of Protein Kinases :

- Pyrazole derivatives, including 1-(2-Phenylethyl)-1H-pyrazol-3-amine, have been studied for their ability to inhibit various protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). This kinase is crucial in inflammatory responses, making these compounds potential anti-inflammatory agents .

- A study indicated that modifications of the pyrazole structure can enhance binding affinity to p38 MAPK, suggesting that this compound could be optimized for better therapeutic efficacy against inflammatory diseases .

-

Anti-Cancer Activity :

- Research has shown that certain pyrazole derivatives can interfere with angiogenesis, which is essential for tumor growth. Compounds with specific substituents on the pyrazole ring exhibited significant anti-angiogenic effects in vitro, indicating potential as anti-cancer agents .

- The ability of these compounds to modulate signaling pathways involved in cancer progression positions them as candidates for further development in oncology .

- Analgesic Properties :

Organic Synthesis Applications

-

Synthesis of Complex Molecules :

- The unique structure of this compound allows it to serve as a building block in organic synthesis. Its reactivity can be harnessed to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions.

- The compound can participate in coupling reactions that form new carbon-carbon bonds, which are fundamental in synthesizing pharmaceuticals and agrochemicals.

-

Functionalization Opportunities :

- The presence of the amine group provides opportunities for further functionalization, allowing chemists to modify the compound for specific applications or enhance its biological activity through strategic substitutions.

Biochemical Probes

- Targeting Biological Macromolecules :

- The interaction studies involving pyrazole derivatives indicate that they can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. This property makes them suitable candidates for use as biochemical probes to study various biological processes .

- These probes can help elucidate mechanisms of action for drugs and other therapeutic agents by providing insights into molecular interactions at the cellular level.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(2-Phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Phenylethylamine: A structurally related compound with similar chemical properties.

2-Phenylethylamine: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness: 1-(2-Phenylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

1-(2-Phenylethyl)-1H-pyrazol-3-amine is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a phenethyl group. Its unique structure contributes to its pharmacological potential, allowing it to interact with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, leading to reduced edema in experimental models .

3. Neuroprotective Properties

- Some studies suggest that pyrazole compounds may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .

4. Anticancer Activity

- Recent investigations have highlighted the anticancer potential of pyrazole derivatives, including their ability to inhibit cell proliferation in various cancer cell lines. This activity is often linked to the compound's capacity to interfere with specific signaling pathways involved in tumor growth .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation : Interaction with specific receptors could alter cellular responses, contributing to its therapeutic effects.

- Oxidative Stress Reduction : The ability to scavenge free radicals may play a role in its neuroprotective and anti-inflammatory activities .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | |

| Anti-inflammatory | Carrageenan-induced edema | |

| Neuroprotective | Neuronal cell lines | |

| Anticancer | Various cancer cell lines |

Case Study: Anti-inflammatory Activity

In a controlled study, this compound was tested for its anti-inflammatory effects using a carrageenan-induced edema model in mice. The results indicated a significant reduction in paw swelling compared to the control group, suggesting potent anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study: Anticancer Potential

Another study focused on the anticancer activity of this compound against breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCAVAUAKIHFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.